2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE
Description
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a dihydroquinoline moiety, and a methylpropanone structure
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-14-10-11-16(21)18(13-14)24-20(2,3)19(23)22-12-6-8-15-7-4-5-9-17(15)22/h4-5,7,9-11,13H,6,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDVRVIISRAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Coupling with Dihydroquinoline: The chlorinated phenol is then reacted with 3,4-dihydroquinoline in the presence of a base such as potassium carbonate to form the phenoxyquinoline intermediate.
Addition of Methylpropanone: The final step involves the addition of 2-methyl-1-propanone to the phenoxyquinoline intermediate. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to a fully saturated quinoline ring.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Fully saturated quinoline rings.
Substitution: Phenoxy derivatives with different functional groups.
Scientific Research Applications
2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-ETHYL-1-PROPANONE
- **2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-BUTANONE
Uniqueness
Compared to similar compounds, 2-(2-CHLORO-5-METHYLPHENOXY)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-METHYL-1-PROPANONE is unique due to its specific substitution pattern and the presence of a methylpropanone group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
